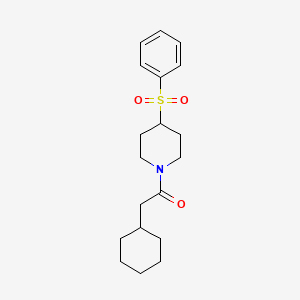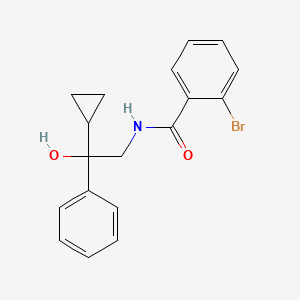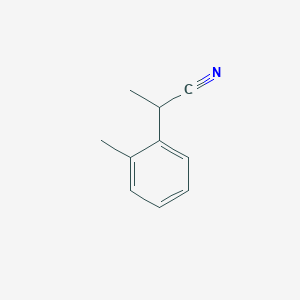![molecular formula C10H21N3O B2629629 1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea CAS No. 103988-19-8](/img/structure/B2629629.png)
1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-Dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea” is an organic compound with the molecular formula C10H21N3O . It has a molecular weight of 199.3 . The compound is also known as "3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3O/c1-12(2)10(14)11-7-9-5-4-6-13(3)8-9/h9H,4-8H2,1-3H3,(H,11,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a melting point range of 66-69°C . It is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of urea derivatives provides insights into their physical and chemical properties. For instance, a crystal structure analysis of a closely related compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, highlighted the importance of inter- and intramolecular interactions in stabilizing crystal formations, which could be crucial for understanding the properties of urea derivatives in scientific applications (Habibi et al., 2013).
Catalytic Activity and Chemical Synthesis
Research on dinuclear nickel complexes demonstrates the urease-like activity of these complexes, which liberate ammonia from urea, indicating potential applications in catalysis and organic synthesis. This study underlines the ability of metal complexes to mimic natural enzymes, offering a pathway to synthetic applications and the production of biologically active compounds (Kundu et al., 2021).
Anticancer Activity
The anticancer potential of urea derivatives has been explored, with certain compounds showing cytotoxic activity against human glioblastoma and prostate cancer cell lines. This indicates the role of urea derivatives in medicinal chemistry for developing novel anticancer agents (Özgeriş et al., 2017).
Thermodynamic Properties
The study of thermodynamic properties of alkyl derivatives of urea, including heat capacities and enthalpies of phase transitions, provides foundational knowledge for their use in material science and engineering applications. Such research contributes to a deeper understanding of the physical chemistry of urea derivatives (Kabo et al., 1995).
Molecular and Chemical Properties
Investigations into the complexation and unfolding of heterocyclic ureas have revealed their ability to form multiply hydrogen-bonded complexes, which is significant for the development of self-assembling materials and mimicking biological processes (Corbin et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1,1-dimethyl-3-[(1-methylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)11-7-9-5-4-6-13(3)8-9/h9H,4-8H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGATEJOMWFBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103988-19-8 |
Source


|
| Record name | 3,3-dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,6-tetrachloro-N-[(1-phenylcyclopropyl)methyl]pyridine-2-carboxamide](/img/structure/B2629547.png)
![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)


![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)
![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/no-structure.png)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2629558.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2629567.png)
![tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2629569.png)
